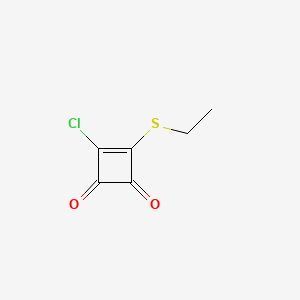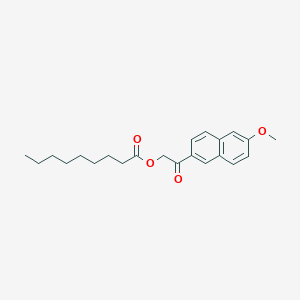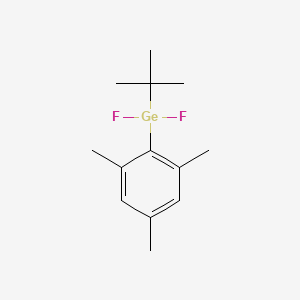
1-Thiacyclodec-6-en-4,8-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The IUPAC name for this compound is 1-Oxa-6-thiacyclodeca-3,8-diyne .
- The structure consists of a 10-membered ring containing both sulfur (thiacyclo) and oxygen (oxa) atoms, along with a conjugated diyne system.
1-Thiacyclodec-6-en-4,8-diyne: is a cyclic organic compound with the chemical formula . Its molecular weight is approximately 152.214 g/mol.
Méthodes De Préparation
Synthetic Routes: Although specific synthetic methods for this compound are not widely documented, it can be prepared through cyclization reactions involving appropriate precursors.
Reaction Conditions: These cyclization reactions may involve sulfur-containing starting materials and alkynes, followed by ring closure.
Industrial Production: Unfortunately, there is limited information on large-scale industrial production methods for this compound.
Analyse Des Réactions Chimiques
Reactivity: 1-Thiacyclodec-6-en-4,8-diyne is likely to undergo various reactions due to its conjugated diyne system and heteroatoms.
Common Reagents and Conditions: Reactions may include oxidation, reduction, and substitution. Specific reagents and conditions would depend on the desired transformation.
Major Products: The products formed from these reactions could include derivatives of the parent compound, such as substituted thiacyclodecenes or other heterocyclic structures.
Applications De Recherche Scientifique
Biology and Medicine: Investigations could focus on its biological activity, potential as a drug scaffold, or interactions with biological macromolecules.
Industry: Applications in materials science, catalysis, or specialty chemicals could be explored.
Mécanisme D'action
- Unfortunately, specific information regarding the mechanism of action for this compound is scarce. Further research would be needed to elucidate its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds: While 1-Thiacyclodec-6-en-4,8-diyne is relatively unique, it shares some features with other heterocyclic compounds containing sulfur and/or oxygen.
Uniqueness: Its combination of a 10-membered ring, conjugated diyne system, and heteroatoms sets it apart from many other cyclic compounds.
Propriétés
Numéro CAS |
136843-31-7 |
|---|---|
Formule moléculaire |
C9H8S |
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
1-thiacyclodec-6-en-4,8-diyne |
InChI |
InChI=1S/C9H8S/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,7-9H2 |
Clé InChI |
LDLVPMSAPMXHCR-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC#CC=CC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



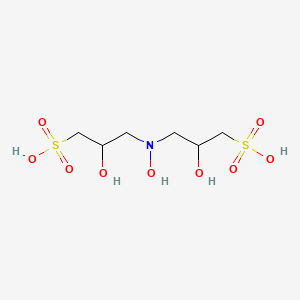

![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)
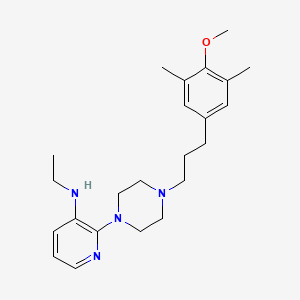

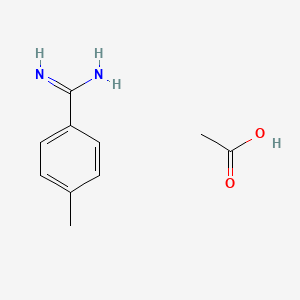

![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
